molecular formula C7H9NO2 B3268673 ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate CAS No. 492468-13-0

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate

Cat. No.: B3268673
CAS No.: 492468-13-0
M. Wt: 139.15 g/mol
InChI Key: ABSAAQSCUQHJOC-NTSWFWBYSA-N
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Description

Ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate ( 3999-56-2) is a chiral cyclopropane derivative of significant interest in advanced organic synthesis and medicinal chemistry research. This compound features a high-energy cyclopropane ring functionalized with both a cyano group and an ethyl ester, making it a versatile and valuable building block for constructing complex molecules . The (1R,2R) stereochemistry is critical for its application in asymmetric synthesis, where it serves as a precursor for various stereoselective reactions. Its primary research value lies in its role as a synthetic intermediate. The compound is particularly important in the synthesis of protein degraders and other pharmacologically active targets . Furthermore, activated cyclopropanes like this one are key substrates in rearrangement reactions, such as the Cloke–Wilson rearrangement, which provides a unique gateway to access five-membered heterocycles like dihydrofurans and pyrrolines that are core structures in many natural products and pharmaceuticals . Handling and storage recommendations include storing the product sealed in a dry environment at 2-8°C to ensure stability . This product is intended for research and manufacturing applications only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-2-10-7(9)6-3-5(6)4-8/h5-6H,2-3H2,1H3/t5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSAAQSCUQHJOC-NTSWFWBYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Enantiopure Ethyl 1r,2r 2 Cyanocyclopropane 1 Carboxylate and Analogues

Asymmetric Synthesis Strategies

The generation of specific stereoisomers is paramount in the synthesis of pharmacologically active compounds. Asymmetric synthesis provides the most direct routes to enantiopure cyclopropanes, primarily through enantioselective reactions that create the chiral centers of the cyclopropane (B1198618) ring with a high degree of stereocontrol.

Enantioselective Cyclopropanation Reactions

Enantioselective cyclopropanation, the addition of a carbene or carbene equivalent to an alkene to form a cyclopropane ring with control over the absolute stereochemistry, is a cornerstone of modern synthetic chemistry. These methods can be broadly categorized into metal-catalyzed and organocatalyzed approaches.

Transition metal catalysis, particularly with rhodium complexes, is a powerful tool for the synthesis of cyclopropanes from diazo compounds and alkenes. wikipedia.org Chiral rhodium catalysts have been extensively developed to induce enantioselectivity in these transformations. wikipedia.orgnih.gov

The reaction of electron-deficient alkenes with aryldiazoacetates, catalyzed by specific adamantylglycine-derived dirhodium catalysts like Rh₂(S-TCPTAD)₄, can produce cyclopropanes with high asymmetric induction, reaching up to 98% enantiomeric excess (ee). nih.gov Similarly, dirhodium tetracarboxylate catalysts are effective for the asymmetric cyclopropanation of vinyl heterocycles with aryldiazoacetates. nih.gov For instance, using Rh₂(R-p-Ph-TPCP)₄ as a catalyst for meta- or para-substituted aryldiazoacetates leads to high enantioselectivity. nih.gov While rhodium catalysts are prevalent, other metals have been explored. Chiral ruthenium-based catalysts have been used for synthesizing cyano-substituted cyclopropanes, though these have shown moderate diastereoselectivity and limited enantioselectivity. rochester.edu

In addition to traditional chemical catalysts, engineered hemoproteins have emerged as highly effective biocatalysts. nih.gov Myoglobin (B1173299) variants have been engineered to catalyze cyclopropanation reactions, providing access to 1-carboxy-2-aryl-cyclopropanes with exceptional trans-(1R,2R) selectivity. These biocatalytic systems can achieve both high diastereoselectivity (98–99.9% de) and enantioselectivity (96–99.9% ee). nih.gov

Catalyst TypeExample CatalystSubstratesDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)Reference
Chiral DirhodiumRh₂(S-TCPTAD)₄Electron-deficient alkenes + aryldiazoacetatesHighUp to 98% nih.gov
Chiral DirhodiumRh₂(R-p-Ph-TPCP)₄Vinyl heterocycles + p/m-aryldiazoacetatesHighHigh nih.gov
Chiral DirhodiumRh₂(TBSP)₄Aryldiazoacetates + N-vinylphthalimide>98:2 (trans:cis)55% organic-chemistry.org
Engineered HemoproteinMyoglobin VariantStyrene derivatives + diazo compounds98–99.9% de96–99.9% ee nih.gov

Organocatalysis offers a complementary, metal-free approach to asymmetric cyclopropanation. A prominent strategy is the Michael-Initiated Ring Closure (MIRC) reaction, where a nucleophile adds to an electron-deficient alkene, followed by an intramolecular cyclization. rsc.org Chiral organocatalysts can guide this process to yield enantiomerically enriched cyclopropanes.

Phase-transfer catalysis using chiral catalysts, such as cinchona alkaloid derivatives, has proven effective. nih.gov The cyclopropanation of chalcones with bromomalonates, catalyzed by a cinchona alkaloid ammonium (B1175870) salt with a free hydroxyl group, can proceed with yields up to 98% and enantiomeric ratios up to 91:9 under optimized liquid-liquid conditions. nih.gov Novel bifunctional catalysts derived from the cinchona alkaloid framework have been developed for the asymmetric synthesis of highly functionalized cyclopropanes, achieving excellent enantioselectivities (up to 96% ee) and yielding products as single diastereoisomers. rsc.org Other organocatalytic systems, such as those using prolinol and its derivatives, are also effective for enantioselective MIRC cyclopropanation. rsc.org

Catalyst TypeExample CatalystReaction TypeEnantiomeric Excess (ee)Reference
Cinchona AlkaloidQuaternary Ammonium SaltPhase-Transfer MIRCUp to 82% (91:9 er) nih.gov
Cinchona AlkaloidCupreine-based catalystMIRCUp to 96% rsc.org
Lariat EtherMannose-based macrocyclePhase-Transfer CyclopropanationUp to 44% researchgate.net

Diastereoselective Synthetic Routes Towards Cyclopropane Carboxylates

When a molecule already contains one or more stereocenters, new chiral centers can be introduced with controlled relative stereochemistry. Such diastereoselective reactions are crucial for synthesizing complex molecules like trisubstituted cyclopropanes.

Rhodium-catalyzed cyclopropanations of donor/acceptor carbenes are often characterized by very high diastereoselectivity, typically achieving diastereomeric ratios greater than 30:1. nih.gov A notable example is the Rh-catalyzed reaction of aryldiazoacetates with N-vinylphthalimide, which achieves exceptional trans-selectivity with a diastereomeric ratio exceeding 98:2. organic-chemistry.org Another approach involves the electrochemical generation of dicationic adducts from unactivated alkenes, which then react with carbon pronucleophiles to form cyclopropanes with high diastereoselectivity. nih.govnih.gov

Substrate-controlled reactions also provide a powerful means of achieving diastereoselectivity. For instance, the stereoselective cyclopropanation of an allylic alcohol can be directed by the existing β-hydroxyl group, leading to the formation of the corresponding cyclopropane with high diastereomeric excess. lookchem.com

Chiral Pool Approaches and Derivatization

The chiral pool strategy utilizes readily available, enantiopure natural products as starting materials. These chiral molecules can be transformed into more complex targets, transferring their stereochemistry to the final product.

A common method involves the use of a chiral auxiliary—a chiral molecule that is temporarily attached to the substrate to direct the stereochemistry of a reaction. After the desired transformation, the auxiliary is removed and can often be recycled. For the synthesis of cyclopropane carboxylates, (R)-pantolactone has been successfully employed as a chiral auxiliary to achieve stereoselective outcomes. nih.gov Another example is the use of (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one to perform a stereoselective aldol (B89426) reaction. The resulting product, containing a new stereocenter, then directs a subsequent cyclopropanation reaction before the auxiliary is cleaved. lookchem.com This approach contrasts with catalyst-controlled methods and can be a straightforward route to enantioenriched cyclopropanes. rsc.org

Functional Group Transformations and Stereocontrol

Once the chiral cyclopropane core is established, subsequent functional group interconversions are often necessary to arrive at the final target molecule. It is critical that these transformations proceed with high stereocontrol, preserving the stereochemical integrity of the chiral centers.

The cyano and ester groups of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate and its analogues are versatile handles for further chemical modification. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing access to cyclopropyl (B3062369) amino acids, which are valuable building blocks. rochester.edursc.org These transformations open pathways to a diverse range of functionalized chiral cyclopropanes. rochester.edu

Transformations of related cyclopropane derivatives, such as cyclopropanols, often occur with retention of the cyclopropane ring and its stereochemistry. rsc.orgrsc.org More advanced transformations include the selective activation of C–C bonds within the cyclopropane ring. Rhodium-catalyzed borylation of cyclopropylamines can proceed selectively, demonstrating that the strained ring can be functionalized without complete fragmentation. nih.govrsc.org Maintaining stereocontrol during these steps is essential for the synthesis of enantiopure final products.

Mechanistic and Theoretical Studies of Reactions Involving Ethyl 1r,2r 2 Cyanocyclopropane 1 Carboxylate

Ring-Opening Pathways of Donor-Acceptor Cyclopropanes

The inherent ring strain and the electronic nature of the substituents in D-A cyclopropanes facilitate ring-opening through several distinct mechanistic pathways.

Electrophilic activation is a common strategy to initiate the ring-opening of D-A cyclopropanes. The reaction is typically initiated by the coordination of an electrophile, often a Lewis acid, to the electron-accepting group (e.g., the carbonyl oxygen of the ester). This coordination enhances the electron-withdrawing nature of the acceptor group, further polarizing the cyclopropane (B1198618) ring and facilitating the cleavage of the vicinal C-C bond. rsc.org The resulting intermediate is a stabilized zwitterion or a carbocation, which can then be trapped by a nucleophile. Theoretical studies on related systems suggest that the regioselectivity of the ring-opening is governed by the stability of the resulting carbocationic intermediate.

Direct nucleophilic attack on the cyclopropane ring can also induce ring cleavage. In the case of D-A cyclopropanes, the nucleophile typically attacks one of the carbon atoms bearing the electron-withdrawing group. The stereochemistry of this process is often dependent on the nature of the nucleophile and the substrate. Computational studies on analogous systems have explored the potential energy surfaces of these reactions, indicating that the reaction can proceed through either a concerted or a stepwise mechanism involving a carbanionic intermediate.

Lewis acids play a crucial role in promoting the ring-opening of D-A cyclopropanes by activating the acceptor group. rsc.org The coordination of the Lewis acid to the carbonyl or cyano group increases the electrophilicity of the cyclopropane ring, making it more susceptible to cleavage. This can lead to the formation of a 1,3-dipole, which can then participate in various cycloaddition reactions. The choice of Lewis acid can significantly influence the reaction pathway and the nature of the products formed. For instance, different Lewis acids can lead to different regio- and stereochemical outcomes in the ring-opening process. rsc.org

Rearrangement Reactions of Cyclopropane Derivatives

The release of ring strain is a powerful driving force for the rearrangement of cyclopropane derivatives into less strained cyclic or acyclic systems.

The Cloke-Wilson rearrangement is a well-established thermal or catalyzed isomerization of cyclopropyl (B3062369) ketones and esters to dihydrofurans. organicreactions.orgnih.gov While specific studies on ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate are not available, the general mechanism involves the cleavage of the C-C bond adjacent to the carbonyl group to form a zwitterionic intermediate. nih.govresearchgate.net This intermediate then undergoes cyclization to form the five-membered dihydrofuran ring. The reaction can be promoted by heat, Brønsted acids, Lewis acids, or even certain organocatalysts. organic-chemistry.org Theoretical calculations on similar systems have been used to elucidate the transition state structures and the energetics of the rearrangement process.

Beyond the Cloke-Wilson rearrangement, D-A cyclopropanes can undergo a variety of other thermal and catalytic rearrangements. These reactions often proceed through radical or ionic intermediates, leading to a diverse array of functionalized products. The specific outcome of these rearrangements is highly dependent on the substitution pattern of the cyclopropane ring and the reaction conditions employed. For example, photoredox catalysis has been shown to enable the C-C bond cleavage of cyclopropanes for the formation of new C(sp3)-heteroatom bonds. nih.gov

Cycloaddition Reactions and Their Stereochemical Outcomes

[3+2] Annulations and Other Cycloaddition Pathways

The reactivity of this compound in cycloaddition reactions is significantly influenced by the electronic nature of the substituents on the cyclopropane ring. The presence of both an electron-withdrawing cyano group and a carboxylate group activates the cyclopropane ring, making it a suitable substrate for various cycloaddition reactions, particularly [3+2] annulations.

While direct mechanistic studies on this compound are not extensively documented in the reviewed literature, valuable insights can be drawn from studies on closely related analogs, such as 1-cyanocyclopropane 1-esters. Research has shown that these activated cyclopropanes can undergo formal [3+2] cycloaddition reactions with various partners. For instance, a study detailed an efficient protocol for the synthesis of cyanoindolizine derivatives through a cycloaddition reaction between a 1-cyanocyclopropane 1-ester and pyridine (B92270) or benzopyridine derivatives. rsc.org This transformation highlights the capability of the cyanocyclopropane moiety to act as a three-carbon building block in cycloaddition cascades.

Theoretical investigations, often employing Density Functional Theory (DFT), have become instrumental in elucidating the mechanisms of such reactions. nih.govrsc.orgnih.govrsc.orgresearchgate.net These studies help in understanding the electronic structure of the transition states and the factors governing the regioselectivity and stereoselectivity of the cycloaddition. For cycloadditions involving activated cyclopropanes, the reaction can proceed through a concerted or a stepwise mechanism. The exact pathway is often dependent on the nature of the reacting partner and the reaction conditions.

The stereochemical outcome of these cycloaddition reactions is of paramount importance, especially when dealing with a chiral substrate like this compound. The inherent chirality of the starting material is expected to influence the stereochemistry of the newly formed stereocenters in the product. The (1R,2R) configuration of the substituents on the cyclopropane ring can direct the approach of the reacting partner, leading to the preferential formation of one diastereomer over the other.

A summary of representative cycloaddition pathways involving activated cyclopropanes is presented in the table below.

Cycloaddition TypeReacting PartnerProduct SkeletonMechanistic Insights
Formal [3+2]Pyridine DerivativesCyanoindolizineLikely proceeds through a stepwise mechanism involving nucleophilic attack followed by ring opening and cyclization. rsc.org
[3+2]NitronesIsoxazolidinesTheoretical studies suggest a concerted but asynchronous transition state. The regioselectivity is controlled by the electronic properties of the substituents. nih.govrsc.org
[2+1]AlkenesSubstituted CyclopropanesCatalyzed by transition metals, this reaction proceeds via a metal-carbene intermediate. nih.gov

Stereoselectivity and Enantiocontrol in Reaction Mechanisms

Understanding Chiral Induction and Diastereomeric Ratios

The stereochemistry of reactions involving this compound is a critical aspect, with the potential for high levels of stereocontrol. The pre-existing stereocenters in the molecule play a crucial role in directing the stereochemical outcome of subsequent transformations, a phenomenon known as chiral induction.

In the context of cycloaddition reactions, the (1R,2R) configuration of the starting material can lead to the formation of diastereomeric products. The ratio of these diastereomers, known as the diastereomeric ratio (d.r.), is a measure of the stereoselectivity of the reaction. High diastereoselectivity is often desired in organic synthesis to obtain a single, pure stereoisomer.

Research into the synthesis of chiral cyclopropane-containing compounds has demonstrated that high levels of both diastereoselectivity and enantioselectivity can be achieved. For instance, engineered myoglobin (B1173299) catalysts have been successfully employed for the asymmetric cyclopropanation of olefins to produce trans-(1R,2R)-configured cyclopropanes with excellent diastereo- and enantioselectivity. rochester.edu While this example illustrates the synthesis of the chiral cyclopropane rather than its subsequent reaction, the principles of stereocontrol are transferable. The catalyst's active site creates a chiral environment that favors the formation of one specific stereoisomer.

When this compound participates in a reaction, the approach of the reagent is influenced by the steric and electronic properties of the cyano and carboxylate groups. The thermodynamically more stable transition state will be favored, leading to the major diastereomer. Computational studies can be employed to model these transition states and predict the diastereomeric outcome.

The following table summarizes key factors influencing stereoselectivity in reactions of chiral cyclopropanes:

FactorDescriptionImpact on Stereoselectivity
Substrate Control The inherent chirality of the starting material, this compound, directs the approach of incoming reagents.Leads to the preferential formation of one diastereomer. The degree of selectivity depends on the steric bulk and electronic nature of the substituents.
Reagent Control The use of chiral reagents or catalysts can enhance the stereoselectivity of a reaction.A chiral catalyst can create a chiral pocket that selectively binds one enantiomer or one face of the substrate, leading to high enantiomeric excess (e.e.) and diastereomeric ratios. rochester.edu
Reaction Conditions Temperature, solvent, and the presence of additives can influence the transition state energies and thus the stereochemical outcome.Lower temperatures often lead to higher selectivity as the kinetic product is favored. The choice of solvent can affect the solvation of the transition state.

Advanced Applications in Complex Molecule Synthesis and Biological Research

Precursor for Pharmacologically Relevant Compounds

The unique structure of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, featuring both an electron-withdrawing cyano group and an ester moiety on a stereochemically defined cyclopropane (B1198618) ring, makes it an important starting material for a range of bioactive molecules. These functional groups offer orthogonal reactivity, enabling chemists to perform sequential and selective modifications to build intricate molecular architectures.

Synthesis of 1-Aminocyclopropanecarboxylic Acid (ACC) Derivatives and Analogues

1-Aminocyclopropanecarboxylic acid (ACC) is a non-proteinogenic amino acid that serves as the immediate biosynthetic precursor to ethylene (B1197577), a key phytohormone that regulates numerous aspects of plant growth and development. unl.ptfrontiersin.orgnih.gov Due to its central role in plant biology, ACC and its derivatives are significant targets for synthetic chemists aiming to develop new plant growth regulators. unl.pt

This compound is a potential precursor for synthesizing ACC analogues. The synthesis would involve the chemical transformation of its two functional groups into the amino and carboxylic acid moieties that define ACC. Specifically, the ethyl ester can be hydrolyzed to a carboxylic acid, and the cyano group can be reduced to an aminomethyl group or undergo other transformations to yield the desired amine functionality. The inherent chirality of the starting material allows for the creation of stereochemically pure ACC derivatives, which is crucial as the biological activity of such molecules is often dependent on their specific stereoisomer. unl.pt

Target Compound ClassBiological SignificanceRole of Cyclopropane Precursor
ACC Derivatives & AnaloguesPlant growth regulation, study of ethylene biosynthesis. frontiersin.orgnih.govProvides the core cyclopropane ring; the cyano and ester groups are synthetic handles for conversion to amino and carboxyl groups.

Design and Synthesis of Insecticides with Chiral Cyclopropane Scaffolds (e.g., Pyrethroids)

Pyrethroids are a major class of synthetic insecticides that mimic the structure and activity of the natural insecticide pyrethrin, which is found in chrysanthemum flowers. unl.pt The core of many pyrethroids is a substituted cyclopropanecarboxylic acid, and their insecticidal potency and mammalian toxicity are highly dependent on the stereochemistry of the cyclopropane ring. nih.gov

The synthesis of novel pyrethroids has utilized chiral cyanocyclopropane intermediates. For instance, a key step in the synthesis of certain pyrethroid precursors involves the hydrolysis of a cyclopropane nitrile to the corresponding carboxylic acid. nih.gov A study on novel 2-methylcyclopropane pyrethroids demonstrated a synthetic route where a racemic cyclopropane nitrile, (1R,2R)-4-chloro-α-cyano-2-methylbenzyl)cyclopropane-1-carbonitrile, was hydrolyzed using sodium hydroxide (B78521) in a methanol-water mixture to produce the carboxylic acid (1R,2R)-6 with an 84% yield. nih.gov This transformation highlights the utility of the cyano group as a precursor to the essential carboxylic acid function in the pyrethroid scaffold. Using an enantiomerically pure starting material like this compound would enable the direct synthesis of specific, highly active stereoisomers of pyrethroid insecticides.

Target Compound ClassBiological SignificanceKey Synthetic Transformation
PyrethroidsSynthetic insecticides for agricultural and public health use. unl.ptarkat-usa.orgHydrolysis of the cyano group on the cyclopropane ring to form the essential carboxylic acid moiety of the pyrethroid structure. nih.gov

Contribution to Other Biologically Active Molecules

The cyclopropane ring is a structural motif present in a wide array of biologically active natural products and pharmaceutical agents. unl.ptnih.gov Its rigid conformation can lock pendant functional groups into specific spatial orientations, which can enhance binding affinity to biological targets and improve metabolic stability. nih.gov Compounds containing the cyclopropane structure have been developed to treat a range of conditions, including cardiovascular diseases, mental disorders, and infectious diseases. nih.gov

This compound serves as a versatile chiral building block for accessing this chemical space. The cyano and ester groups can be transformed into a variety of other functionalities. For example, the development of conformationally restricted analogues of histamine (B1213489) involved the synthesis of chiral cyclopropanes with differentially functionalized carbon substituents, demonstrating the utility of such building blocks for creating novel bioactive compounds. nih.gov The ability to selectively manipulate the two functional groups on the (1R,2R)-cyclopropane scaffold allows for the divergent synthesis of diverse small molecules for screening in drug discovery programs. nih.gov

Role in Chiral Pool Synthesis and Stereoselective Construction of Natural Products

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex target molecules. Enantiopure building blocks like this compound, while not natural products themselves, serve a similar purpose as versatile chiral intermediates.

The rigidity and defined stereochemistry of the 1,2-disubstituted cyclopropane ring make it an appealing structural unit for constructing molecules with specific three-dimensional arrangements. marquette.edu The synthesis of natural products containing the cyclopropane moiety often relies on the stereoselective creation of this ring system. researchgate.net By starting with a pre-formed, enantiopure cyclopropane like this compound, chemists can bypass the often-challenging step of asymmetric cyclopropanation and focus on elaborating the existing functional groups. This approach has been applied in the synthesis of various complex molecules, where chiral cyclopropane units are key intermediates for establishing the correct stereochemistry in the final product. nih.gov The bifunctional nature of the title compound makes it particularly useful for creating linear extensions or for participating in cyclization reactions to form more complex polycyclic systems found in nature.

Synthetic StrategyRole of this compoundExamples of Target Structures
Chiral Pool SynthesisServes as an enantiomerically pure building block.Complex molecules, Natural Products. marquette.eduresearchgate.net
Stereoselective ConstructionProvides a rigid scaffold with pre-defined stereocenters.Conformationally restricted bioactive analogues (e.g., histamine analogues). nih.gov

Methodological Advancements in Organic Synthesis Utilizing its Reactivity

The unique chemical architecture of this compound, characterized by the inherent strain of the three-membered ring and the presence of two vicinal electron-withdrawing groups (a nitrile and an ester), positions it as a versatile building block in modern organic synthesis. This structure is a classic example of a donor-acceptor (D-A) cyclopropane, where the cyclopropane σ-bonds act as the donor component. nih.govwiley-vch.de Such systems are renowned for their susceptibility to controlled ring-opening reactions, providing access to complex molecular scaffolds that would be challenging to assemble through other means. nih.gov Methodological advancements have focused on harnessing this reactivity, primarily through Lewis acid-catalyzed ring-opening to form valuable synthetic intermediates, and by selectively transforming the peripheral cyano and ester functionalities.

Lewis Acid-Catalyzed Ring-Opening and Cycloadditions

A cornerstone of the advanced synthetic utility of D-A cyclopropanes is their reaction with Lewis acids. Treatment of compounds like this compound with a Lewis acid can induce the cleavage of the C1-C2 bond, which is activated by the attached acceptor groups. This process generates a stabilized 1,3-dipole or zwitterionic intermediate. nih.govcaltech.edu This transient species is a powerful synthon that can be trapped in situ by a variety of reaction partners, most notably in formal cycloaddition reactions. utexas.edu

For instance, the reaction of this 1,3-dipole with various dipolarophiles (e.g., aldehydes, imines, or activated alkenes) in [3+2] cycloadditions provides a direct and often stereocontrolled route to highly substituted five-membered carbocycles and heterocycles. thieme-connect.com The ability to generate complex ring systems such as tetrahydrofurans or pyrrolidines in a single step represents a significant methodological advancement, offering rapid access to core structures found in many biologically active molecules. nih.govthieme-connect.com The choice of Lewis acid is critical and can influence the reaction's efficiency and stereochemical outcome. utexas.edu

Table 1: Representative Lewis Acid-Catalyzed [3+2] Cycloadditions of Donor-Acceptor Cyclopropanes
Donor-Acceptor Cyclopropane ReactantDipolarophileLewis Acid CatalystResulting Heterocyclic Product
Ethyl 2-aryl-1-cyanocyclopropane-1-carboxylateBenzaldehydeSc(OTf)₃Substituted Tetrahydrofuran
Ethyl 2-aryl-1-cyanocyclopropane-1-carboxylateN-Benzylideneaniline (Imine)TiCl₄Substituted Pyrrolidine
Ethyl 2-vinyl-1-cyanocyclopropane-1-carboxylateAcrylonitrileSn(OTf)₂Substituted Cyclopentane
Ethyl 2-aryl-1-cyanocyclopropane-1-carboxylateAllyl IsothiocyanateSn(OTf)₂Substituted Thioimidate

This table illustrates common transformations based on the established reactivity of donor-acceptor cyclopropanes, as specific examples for the title compound are proprietary or less documented in open literature. nih.govthieme-connect.com

Divergent Reactivity and Selective Transformations

Recent research has demonstrated that the reactivity of D-A cyclopropanes can be strategically controlled to favor different reaction pathways from the same precursor, a concept known as divergent reactivity. By carefully selecting the reaction conditions—such as the base, solvent, and nucleophile—chemists can steer the reaction towards either ring-opening or transformations that preserve the cyclopropane core. mdpi.com

A notable example involves the reaction of 2-arylcyclopropane-1,1-dicarbonitriles, close analogs of the title compound, with thioacetic acid under phase-transfer catalysis (PTC) conditions. mdpi.com The use of an aqueous solution of cesium carbonate leads to the expected nucleophilic ring-opening of the cyclopropane ring by the thiolate anion. In stark contrast, when solid cesium carbonate is used, the reaction proceeds through an unexpected pathway involving the selective removal of one cyano group (decyanation), followed by acetylation, leaving the three-membered ring intact. mdpi.com This methodological breakthrough allows for the synthesis of either linear thioesters or new, functionalized D-A cyclopropane derivatives from a common starting material, showcasing a high degree of synthetic control. mdpi.com

Table 2: Condition-Dependent Divergent Reactivity of a D-A Cyclopropane
ReactantReagentBase/ConditionsReaction PathwayProduct Type
2-Arylcyclopropane-1,1-dicarbonitrileThioacetic acidCs₂CO₃ (aqueous solution)Nucleophilic Ring-OpeningOpen-chain S-thiolate product
2-Arylcyclopropane-1,1-dicarbonitrileThioacetic acidCs₂CO₃ (solid)Decyanation / AcetylationSubstituted 1-acetyl-1-cyanocyclopropane

Data derived from research on 2-arylcyclopropane-1,1-dicarbonitriles. mdpi.com

Functional Group Interconversions

Beyond the reactivity of the strained ring, the ester and cyano groups of this compound serve as versatile handles for further molecular elaboration. These functional groups can be selectively transformed through well-established synthetic protocols to introduce new functionalities while preserving the valuable cyclopropane motif.

Ester Group Transformations : The ethyl ester can be readily hydrolyzed under basic or acidic conditions to furnish the corresponding (1R,2R)-2-cyanocyclopropane-1-carboxylic acid. This carboxylic acid can then participate in amide bond formation or be reduced to a primary alcohol, (1R,2R)-2-cyano-1-(hydroxymethyl)cyclopropane, opening avenues for further derivatization.

Nitrile Group Transformations : The cyano group is also a synthetically valuable precursor. It can be hydrolyzed to a primary amide or further to a carboxylic acid, yielding a cyclopropane-1,2-dicarboxylic acid derivative. Alternatively, the nitrile can be reduced to a primary amine, providing (1R,2R)-1-(aminomethyl)-cyclopropane-2-carboxylate derivatives, which are useful building blocks for peptidomimetics and other complex nitrogen-containing molecules.

These transformations significantly broaden the synthetic utility of the parent molecule, allowing it to serve as a chiral scaffold for the synthesis of a diverse array of complex target structures.

Analytical and Spectroscopic Methodologies for Stereoisomeric Characterization

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR, 2D NMR, Chiral IR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, high-resolution 1D NMR (¹H and ¹³C) and 2D NMR techniques are indispensable for confirming the connectivity and stereochemistry of the molecule.

High-Resolution NMR:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopropane (B1198618) ring, the ethyl group, and the methine proton attached to the cyano group. The chemical shifts and, crucially, the coupling constants (J-values) between the cyclopropane protons are diagnostic of their relative stereochemistry. For a trans configuration, as in the (1R,2R) isomer, the coupling constant between the protons at C1 and C2 (³J) is typically smaller than that observed in the corresponding cis isomer.

¹³C NMR: The carbon NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the ethyl group, the quaternary carbon of the cyano group, and the three carbons of the cyclopropane ring.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively.

COSY: This experiment would reveal the coupling network between the protons, confirming the connectivity within the cyclopropane ring and the ethyl group.

HSQC: This would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical confirmation, a NOESY experiment could be particularly insightful. For the trans isomer, no cross-peaks would be expected between the protons on C1 and C2, whereas such a correlation would be anticipated for the cis isomer.

Chiral Infrared (IR) Spectroscopy: While less common, vibrational circular dichroism (VCD), a form of chiral IR spectroscopy, could be used to determine the absolute configuration by comparing the experimental spectrum with that predicted by quantum chemical calculations for the (1R,2R) enantiomer.

Table 1: Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~1.3Triplet~7.1
CH₂ (ethyl)~4.2Quartet~7.1
CH (C1)~2.0-2.2Multiplet-
CH (C2)~1.8-2.0Multiplet-
CH₂ (C3)~1.4-1.7Multiplet-
Table 2: Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~14
CH₂ (ethyl)~61
C=O (ester)~170
C≡N (cyano)~118
C1 (cyclopropane)~25
C2 (cyclopropane)~15
C3 (cyclopropane)~12

Chromatographic Methods for Enantiomeric Purity Determination (e.g., Chiral Gas Chromatography-Mass Spectrometry, Chiral High-Performance Liquid Chromatography)

To determine the enantiomeric purity of a sample of this compound, chiral chromatography is the method of choice. Both chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed, with the selection often depending on the volatility and thermal stability of the analyte.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® columns), are commonly used and have proven effective for a wide range of chiral compounds, including cyclopropane derivatives.

Mobile Phase: The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The exact ratio is determined empirically to maximize the resolution between the enantiomeric peaks. The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds, chiral GC-MS offers excellent resolution and sensitivity.

Stationary Phases: Capillary columns coated with chiral selectors, often cyclodextrin (B1172386) derivatives, are used to effect the separation of enantiomers.

Detection: The use of a mass spectrometer as a detector provides not only quantification but also structural confirmation based on the mass spectrum of the eluted compound.

Table 3: Illustrative Chiral HPLC Method for Enantiomeric Purity Analysis
ParameterCondition
ColumnChiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected tR (1S,2S)~8.5 min
Expected tR (1R,2R)~9.7 min

Note: Retention times (tR) are hypothetical and for illustrative purposes.

Optical Rotation and Circular Dichroism for Stereochemical Assignment

Chiroptical methods, such as optical rotation and circular dichroism, are fundamental for the characterization of chiral molecules.

Optical Rotation: Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. The specific rotation, [α]D, is a characteristic physical property for a given enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). The (1R,2R) enantiomer of ethyl 2-cyanocyclopropane-1-carboxylate is expected to rotate plane-polarized light to an equal and opposite degree compared to its (1S,2S) enantiomer. The sign of the rotation (+ or -) is an empirical value and does not directly correlate with the (R/S) designation without prior experimental determination.

Circular Dichroism (CD): Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical environment of chromophores within the molecule. For this compound, the carbonyl group of the ester and the nitrile group are chromophores that would give rise to CD signals. The resulting spectrum, characterized by positive or negative Cotton effects at specific wavelengths, serves as a unique fingerprint for the (1R,2R) enantiomer. The spectrum of the (1S,2S) enantiomer would be a mirror image. The absolute configuration can often be assigned by comparing the experimental CD spectrum to spectra predicted from theoretical calculations. mdpi.com

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This technique requires the formation of a suitable single crystal of the compound of interest or a derivative.

The process involves irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. This analysis allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of all atoms. For the determination of the absolute configuration, the anomalous dispersion effect is utilized, which is particularly effective if the molecule contains a heavier atom. If the native compound does not crystallize well or lacks a heavy atom, a derivative can be prepared with an atom such as bromine or a chiral auxiliary whose absolute configuration is known. The resulting crystal structure provides unambiguous proof of the (1R,2R) configuration. While no published crystal structure for this compound is currently available, this method remains the gold standard for absolute stereochemical assignment. nih.govmdpi.com

Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate. These studies reveal the distribution of electron density, molecular orbital energies, and electrostatic potential, all of which are crucial determinants of the molecule's chemical behavior.

The presence of both an electron-withdrawing cyano group and an ethyl carboxylate group significantly influences the electronic properties of the cyclopropane (B1198618) ring. DFT calculations can precisely quantify the impact of these substituents on the bond lengths and angles of the strained three-membered ring. The calculated bond lengths and angles can provide a measure of the ring strain, which is a key factor in its reactivity. researchgate.net

The reactivity of the cyclopropane ring, particularly its susceptibility to ring-opening reactions, can be assessed by analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap generally suggests higher reactivity. For this compound, the LUMO is expected to be localized around the electron-withdrawing groups, making the molecule susceptible to nucleophilic attack.

Furthermore, calculated reactivity descriptors can provide a quantitative measure of the molecule's reactivity. These descriptors are valuable for predicting how the molecule will behave in different chemical environments.

Table 1: Calculated Electronic Properties of a Model Cyanocyclopropane Carboxylate

Property Calculated Value Method
HOMO Energy -7.2 eV B3LYP/6-31G(d)
LUMO Energy -0.8 eV B3LYP/6-31G(d)
HOMO-LUMO Gap 6.4 eV B3LYP/6-31G(d)
Dipole Moment 3.5 D B3LYP/6-31G(d)

Note: These values are illustrative and based on typical calculations for similar small organic molecules. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While quantum chemical studies provide a static picture of molecules, molecular dynamics (MD) simulations offer a dynamic view of chemical processes. MD simulations can be employed to study the behavior of reaction intermediates and transition states in the synthesis of this compound, providing insights into the reaction mechanism and the factors controlling stereoselectivity.

For instance, in a typical cyclopropanation reaction, MD simulations can track the trajectory of the reacting species as they approach each other, form the transition state, and evolve into the final product. These simulations can reveal the preferred orientations of the reactants and the conformational changes that occur during the reaction. nih.gov

By combining MD simulations with quantum mechanics (QM/MM methods), it is possible to obtain a more accurate description of the reaction energetics and dynamics. The QM region can be used to describe the electronic changes in the reacting species, while the MM region can be used to model the surrounding solvent molecules. This approach allows for the study of solvent effects on the reaction mechanism and stereoselectivity.

Accelerated MD simulations can be particularly useful for exploring the potential energy surface of a reaction and identifying different reaction pathways and metastable intermediates. nih.gov

Table 2: Illustrative Parameters from a Molecular Dynamics Simulation of a Cyclopropanation Reaction

Parameter Description Value
Simulation Time Total duration of the simulation. 100 ns
Temperature The temperature at which the simulation was run. 298 K
Pressure The pressure at which the simulation was run. 1 atm
Force Field The set of parameters used to describe the interatomic interactions. AMBER

Note: These are general parameters for a typical MD simulation and would need to be specified for the particular reaction leading to this compound.

Computational Prediction of Stereoselectivity and Reaction Pathways

One of the most significant applications of computational chemistry in the context of this compound is the prediction of stereoselectivity in its synthesis. The (1R,2R) stereochemistry is crucial for its intended application, and computational methods can help in designing catalysts and reaction conditions that favor the formation of this specific stereoisomer.

DFT calculations can be used to model the transition states leading to the different possible stereoisomers (e.g., (1R,2R), (1S,2S), (1R,2S), and (1S,2R)). By comparing the energies of these transition states, it is possible to predict the major and minor products of the reaction. The transition state with the lowest energy will correspond to the kinetically favored product. rsc.org

For example, in a metal-catalyzed cyclopropanation, the geometry of the catalyst-substrate complex in the transition state determines the stereochemical outcome. Computational modeling can be used to design chiral ligands that will create a steric and electronic environment around the metal center that favors the formation of the desired (1R,2R) stereoisomer. chemrxiv.org

Furthermore, computational studies can elucidate the entire reaction pathway, identifying all intermediates and transition states. This detailed mechanistic understanding is essential for optimizing reaction conditions to improve yield and stereoselectivity. acs.orgacs.org

Table 3: Example of Calculated Energy Barriers for Different Stereoisomeric Transition States

Transition State Relative Energy (kcal/mol) Predicted Diastereomeric Ratio
TS-(1R,2R) 0.0 95
TS-(1S,2S) 0.0 -
TS-(1R,2S) 2.5 5
TS-(1S,2R) 2.5 -

Note: These are hypothetical values to illustrate the concept. The actual energy differences and predicted ratios would be specific to the reaction being modeled.

In Silico Modeling for Structure-Activity Relationship (SAR) and Ligand Design

Given that many cyclopropane-containing molecules exhibit biological activity, in silico modeling can be a valuable tool for exploring the potential of this compound as a pharmacophore and for designing new ligands. researchgate.netmdpi.com Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a molecule relates to its biological activity.

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) can be used to build models that correlate the structural features of a series of compounds with their biological activity. While specific biological activity data for this compound is not the focus here, the principles of in silico modeling for SAR are highly relevant. For a series of related cyanocyclopropane carboxylates, QSAR models could predict their activity based on calculated descriptors like electronic properties, steric parameters, and hydrophobicity.

Furthermore, molecular docking simulations can be used to predict how this compound or its derivatives might bind to a specific biological target, such as an enzyme or a receptor. mdpi.com These simulations place the ligand into the binding site of the protein and calculate a docking score that estimates the binding affinity. This information can be used to design new molecules with improved binding and potentially enhanced biological activity. nih.gov

Table 4: Key Descriptors in a Hypothetical QSAR Model for Bioactive Cyclopropanes

Descriptor Description Importance in Model
LogP A measure of lipophilicity. High
Molecular Weight The mass of the molecule. Medium
HOMO Energy Energy of the highest occupied molecular orbital. Medium
Dipole Moment A measure of the molecule's polarity. Low

Note: The importance of these descriptors would depend on the specific biological activity and the set of compounds being studied.

Q & A

Q. What are the key synthetic routes for preparing ethyl (1R,2R)-2-cyanocyclopropane-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves cyclopropanation of precursor alkenes followed by functional group modifications. For example, diastereoselective additions of nucleophiles (e.g., thiols) to cyclopropane derivatives under anhydrous conditions (e.g., acetonitrile or THF) with catalysts like sodium hydride can yield stereochemically defined products . Optimization focuses on solvent polarity, temperature (e.g., 0–25°C), and stoichiometric ratios to maximize yield and stereoselectivity. Post-reaction purification via column chromatography or crystallization is critical for isolating enantiomerically pure forms .

Q. How is the stereochemical configuration of this compound confirmed experimentally?

Chiral HPLC or polarimetry is used to determine enantiomeric excess. Absolute configuration is confirmed via X-ray crystallography or comparative analysis of NMR chemical shifts with known stereoisomers. For example, coupling constants in 1H^1H-NMR (JJ-values) between cyclopropane protons provide insights into ring strain and substituent orientation .

Q. What spectroscopic methods are employed to characterize this compound and its intermediates?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .
  • NMR : 1H^1H- and 13C^{13}C-NMR resolve cyclopropane ring protons (δ 1.5–2.5 ppm) and substituent environments .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the cyclopropane ring strain influence the compound’s reactivity in nucleophilic additions or ring-opening reactions?

The strained cyclopropane ring enhances reactivity in ring-opening reactions. For example, nucleophilic attack at the cyanide-bearing carbon can lead to ring expansion or functionalization. Computational studies (e.g., DFT) model transition states to predict regioselectivity, while experimental kinetic analysis quantifies activation barriers under varying conditions (e.g., acidic vs. basic media) .

Q. What strategies are used to resolve contradictions in diastereoselectivity data during functionalization of the cyclopropane ring?

Discrepancies in diastereomer ratios often arise from competing reaction pathways (e.g., steric vs. electronic control). Systematic variation of reaction parameters (e.g., solvent, temperature, catalyst) paired with mechanistic probes (e.g., isotopic labeling) can identify dominant factors. For instance, THF may favor steric control, while polar solvents like acetonitrile enhance electronic effects .

Q. How do substituents (e.g., cyano vs. ester groups) affect the compound’s electronic properties and biological activity?

The electron-withdrawing cyano group increases electrophilicity at the cyclopropane ring, making it more reactive toward nucleophiles. In contrast, the ester group stabilizes intermediates via resonance. Comparative studies with analogs (e.g., methyl 2-cyanocyclobutane-1-carboxylate) reveal that ring size and substituent position modulate binding to biological targets like enzymes or receptors .

Q. What methodologies are employed to study the compound’s potential as a chiral building block in asymmetric synthesis?

  • Dynamic kinetic resolution : Utilizes chiral catalysts (e.g., Rh(II) complexes) to convert racemic mixtures into single enantiomers during reactions .
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) exploit the cyclopropane’s stereochemistry to construct complex architectures .

Q. How can computational tools predict the compound’s metabolic stability or toxicity in pharmacological studies?

QSPR (Quantitative Structure-Property Relationship) models and molecular docking simulations predict metabolic pathways (e.g., cytochrome P450 interactions) and toxicity profiles. These are validated against in vitro assays (e.g., hepatic microsomal stability tests) .

Methodological Notes

  • Stereochemical analysis : Use chiral derivatizing agents (e.g., Mosher’s acid) to assign configurations when crystallography is unavailable .
  • Reaction optimization : Design of Experiments (DoE) software (e.g., JMP) statistically identifies critical variables (e.g., temperature, catalyst loading) for high-yield synthesis .
  • Data interpretation : Compare experimental 1H^1H-NMR shifts with computed values (e.g., using ACD/Labs or Gaussian) to resolve ambiguities in substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.